2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide

説明

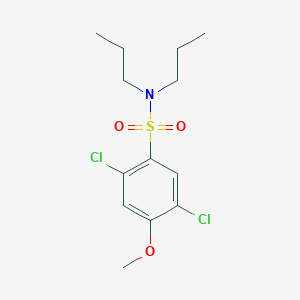

2,5-Dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms (positions 2 and 5), a methoxy group (position 4), and a sulfonamide moiety with two N-propyl substituents. Sulfonamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable substituent effects .

特性

IUPAC Name |

2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO3S/c1-4-6-16(7-5-2)20(17,18)13-9-10(14)12(19-3)8-11(13)15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGWBFOBKNESJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of amine-containing derivatives.

科学的研究の応用

2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 2,5-dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Effects on Electronic and Physical Properties

The target compound’s dichloro and methoxy substituents differentiate it from analogs. Key comparisons include:

Key Observations :

Physical and Spectral Properties

- Melting Points : The methyl-substituted analog (38) has a melting point of 148–151°C , while sulfonyl chloride precursors (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride) melt at 48–50°C . The target compound’s melting point is unreported but likely higher due to chlorine’s rigidifying effects.

- Spectroscopic Data : FT-IR spectra for compound 38 show peaks at 1718 cm⁻¹ (sulfonamide S=O) and 1389 cm⁻¹ (C-N), consistent with sulfonamide functional groups . The target compound would exhibit similar S=O stretches, with additional C-Cl vibrations near 550–600 cm⁻¹.

生物活性

2,5-Dichloro-4-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and two chlorine atoms on the benzene ring, along with a dipropylamine moiety. The synthesis typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with N,N-dipropylamine in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial action against bacterial enzymes.

- Receptor Modulation : The compound may also bind to various receptors, modulating their function and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that compounds similar to this sulfonamide displayed potent effects against various bacterial strains, suggesting its potential use as an antibiotic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases. The exact pathways involved are still under investigation but may include modulation of NF-kB signaling pathways.

Cytotoxicity and Cancer Research

In cancer research contexts, preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, MTT assays indicated that it could induce cell death in breast cancer (MCF-7) cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : A comparative study assessed the efficacy of this compound against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit bacterial enzymes involved in cell wall synthesis. The results suggested that it could serve as a lead compound for developing new antibacterial agents.

- Cytotoxicity Assays : Various assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。